REACTION_CXSMILES
|
[Li]CCCC.[B:6](OC(C)C)([O:11]C(C)C)[O:7]C(C)C.O.[CH3:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]>>[C:22]1([B:6]([OH:11])[OH:7])[CH:21]=[CH:20][CH:25]=[CH:24][CH:23]=1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were put into a 1-L flask
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
EXTRACTION
|
Details
|
the obtained solution was subjected to extraction with 2 L of toluene
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CONCENTRATION
|
Details
|
The isolated organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized
|
Type
|
FILTRATION
|
Details
|
the crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Li]CCCC.[B:6](OC(C)C)([O:11]C(C)C)[O:7]C(C)C.O.[CH3:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]>>[C:22]1([B:6]([OH:11])[OH:7])[CH:21]=[CH:20][CH:25]=[CH:24][CH:23]=1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were put into a 1-L flask
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
EXTRACTION
|
Details
|
the obtained solution was subjected to extraction with 2 L of toluene
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CONCENTRATION
|
Details
|
The isolated organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized
|
Type
|
FILTRATION
|
Details
|
the crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |